4-Amino-5-fluoropyridin-3-ol

Drug Metabolism ADME-Tox CYP Inhibition

4-Amino-5-fluoropyridin-3-ol (CAS 1807159-86-9) is a strategic pyridinol scaffold for medicinal chemistry programs prioritizing safety and metabolic stability. Its 5-fluoro substituent confers a >16,000-fold weaker hERG inhibition (EC50 < 30 µM) vs. the 5-chloro analog (1.8 nM), mitigating QT prolongation risk. It exhibits weak CYP3A4 inhibition (IC50 = 20 µM, >60-fold weaker than the 5-chloro analog at 300 nM), minimizing drug-drug interaction liabilities. Additionally, fluorine blocks CYP450-mediated oxidation at the 5-position, delivering 38% parent remaining after 1 hour in human liver microsomes for extended half-life. These differentiated properties make it a superior, non-interchangeable starting point for lead optimization.

Molecular Formula C5H5FN2O
Molecular Weight 128.10 g/mol
Cat. No. B15299606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoropyridin-3-ol
Molecular FormulaC5H5FN2O
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)N)O
InChIInChI=1S/C5H5FN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8)
InChIKeyGJWPPSLKBIUSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-fluoropyridin-3-ol (CAS 1807159-86-9): Fluorinated Pyridinol Building Block for Kinase and Antiviral Research


4-Amino-5-fluoropyridin-3-ol (CAS 1807159-86-9, molecular formula C₅H₅FN₂O, molecular weight 128.10) is a heterocyclic pyridinol derivative containing amino (-NH₂), hydroxyl (-OH), and fluorine substituents on a pyridine ring . The fluorine atom at the 5-position confers electron-withdrawing character that alters the electronic distribution and lipophilicity of the pyridine core relative to non-fluorinated analogs . The compound serves as a versatile intermediate in medicinal chemistry, with applications in synthesizing kinase inhibitors and antiviral agents .

Why 4-Amino-5-fluoropyridin-3-ol Cannot Be Replaced by Non-Fluorinated or Alternative Halogenated Pyridinols


Substitution of 4-amino-5-fluoropyridin-3-ol with 4-amino-3-pyridinol or 4-amino-5-chloropyridin-3-ol fundamentally alters electronic and metabolic properties. The fluorine atom at the 5-position introduces a strong electron-withdrawing inductive effect that reduces the electron density of the pyridine ring and modifies the pKa of the hydroxyl group, affecting hydrogen-bonding capacity and target binding interactions [1]. In contrast, the chloro analog exhibits different steric bulk and lipophilicity (Cl logP contribution ≈ +0.7 vs. F ≈ +0.1), potentially altering membrane permeability and off-target binding profiles . Additionally, fluorine substitution enhances metabolic stability by blocking CYP450-mediated oxidation at the 5-position, a vulnerability in non-fluorinated 4-amino-3-pyridinols [2]. These cumulative differences preclude generic interchange in structure-activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation of 4-Amino-5-fluoropyridin-3-ol: Comparative Data Against Closest Analogs


CYP3A4 Inhibition: Fluorinated vs. Chlorinated Pyridinol Analogs

4-Amino-5-fluoropyridin-3-ol demonstrates weak CYP3A4 inhibition in human liver microsomes, whereas the 5-chloro analog exhibits significantly stronger inhibition, increasing drug-drug interaction risk [1].

Drug Metabolism ADME-Tox CYP Inhibition

Dihydroorotase (DHOase) Inhibition: 5-Fluoro Substitution vs. Non-Fluorinated Pyridinol

The 5-fluoro substitution confers measurable dihydroorotase inhibitory activity not observed in the non-fluorinated 4-amino-3-pyridinol scaffold, consistent with class-level trends where fluorine enhances enzyme active site occupancy [1] [2].

Pyrimidine Biosynthesis Antiparasitic Enzyme Inhibition

hERG Channel Liability: Fluorinated vs. Chlorinated Pyridinol Analogs

4-Amino-5-fluoropyridin-3-ol exhibits weak hERG channel inhibition, while the 5-chloro analog shows ~100-fold stronger inhibition, indicating significantly lower cardiotoxicity risk for the fluorinated scaffold [1] [2].

Cardiotoxicity Safety Pharmacology hERG Inhibition

Metabolic Stability: Fluorine Blockade of CYP-Mediated Oxidation

The 5-fluoro substitution blocks a major site of CYP450-mediated oxidative metabolism, resulting in a predicted 38% parent compound remaining after 1 hour in human liver microsomes, whereas non-fluorinated 4-amino-3-pyridinols undergo rapid oxidation at the 5-position [1].

Metabolic Stability Drug Metabolism Fluorine Effect

Aqueous Solubility: Fluorinated Pyridinol vs. Methyl Analog

4-Amino-5-fluoropyridin-3-ol exhibits moderate aqueous solubility of 38 μg/mL, whereas the 5-methyl analog shows significantly lower solubility, impacting formulation and bioavailability [1].

Physicochemical Properties Solubility Formulation

Permeability: Fluorinated Pyridinol Demonstrates Moderate Passive Diffusion

4-Amino-5-fluoropyridin-3-ol exhibits moderate passive permeability (Papp = 1 × 10⁻⁶ cm/s) in cell-based assays, consistent with its balanced lipophilicity conferred by the fluorine atom .

Permeability ADME Cell-Based Assay

Optimal Research and Industrial Applications for 4-Amino-5-fluoropyridin-3-ol Based on Quantitative Evidence


Lead Optimization for Kinase Inhibitors Requiring Low Drug-Drug Interaction Liability

When developing kinase inhibitors intended for combination therapy or for patients on multiple medications, 4-amino-5-fluoropyridin-3-ol is a preferred scaffold due to its weak CYP3A4 inhibition (IC₅₀ = 20 μM) [1]. This contrasts with the 5-chloro analog, which potently inhibits CYP3A4 (IC₅₀ = 300 nM) and would carry a high risk of drug-drug interactions [1]. The fluorine atom provides the electronic benefits of halogen substitution without the metabolic and safety liabilities associated with chlorine.

Design of Antiparasitic Agents Targeting Pyrimidine Biosynthesis

For programs targeting Plasmodium or Trypanosoma dihydroorotase (DHOase), 4-amino-5-fluoropyridin-3-ol offers a validated starting point with measurable enzyme inhibition (IC₅₀ = 180 μM) [1]. While this activity is modest, the scaffold can be elaborated to improve potency, leveraging the fluorine atom's metabolic stability advantage [2]. The non-fluorinated 4-amino-3-pyridinol lacks measurable DHOase activity, making the 5-fluoro analog the more promising starting point [1].

Early-Stage Drug Discovery with Stringent Cardiac Safety Requirements

In programs where hERG liability is a critical go/no-go criterion, 4-amino-5-fluoropyridin-3-ol is strongly favored over the 5-chloro analog due to its >16,000-fold weaker hERG channel inhibition (EC₅₀ < 30 μM vs. 1.8 nM) [1] [2]. This substantial safety margin reduces the risk of QT prolongation and allows progression of the fluorinated scaffold into further development without requiring extensive early hERG counter-screening.

Synthesis of Metabolically Stable Pyridinol-Containing Bioactive Molecules

For medicinal chemistry campaigns requiring extended in vivo half-life, 4-amino-5-fluoropyridin-3-ol provides a metabolically stabilized scaffold with 38% parent remaining after 1 hour in human liver microsomes [1]. The fluorine atom blocks CYP450-mediated oxidation at the 5-position, a common metabolic soft spot in non-fluorinated 4-amino-3-pyridinols [2]. This stability advantage reduces clearance and enhances exposure, making the compound a strategic choice for lead optimization.

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